molecular formula C12H15NO3 B1460443 2-(Cyclohexyloxy)isonicotinic acid CAS No. 1019353-19-5

2-(Cyclohexyloxy)isonicotinic acid

Cat. No.: B1460443
CAS No.: 1019353-19-5
M. Wt: 221.25 g/mol
InChI Key: FSXGMVHSSOAENQ-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)isonicotinic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Cyclohexyloxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme arylamine N-acetyltransferase, which is involved in the acetylation of arylamine substrates. This interaction is crucial for the compound’s metabolic processing and its subsequent biochemical effects. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, which are essential for the oxidative metabolism of many xenobiotics and endogenous compounds .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. The compound modulates the expression of genes associated with inflammation, thereby impacting cellular metabolism and function. In studies involving macrophages, this compound was found to reduce the production of pro-inflammatory cytokines, indicating its potential anti-inflammatory properties . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of arylamine N-acetyltransferase, inhibiting its activity and thereby affecting the acetylation process. Additionally, this compound interacts with cytochrome P450 enzymes, leading to the inhibition of their catalytic activity. This inhibition results in altered oxidative metabolism and changes in the expression of genes involved in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties. In vitro studies have demonstrated that the compound maintains its activity over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without adverse reactions. At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dosage for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes acetylation by arylamine N-acetyltransferase, resulting in the formation of acetylated metabolites. These metabolites are further processed by cytochrome P450 enzymes, leading to the production of various oxidative metabolites. The compound also affects metabolic flux by altering the activity of key enzymes in the metabolic pathways, resulting in changes in the levels of metabolites such as pyruvate and lactate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via carrier-mediated transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects. The transport and distribution of this compound are crucial for its cellular localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and signaling molecules. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is essential for its role in modulating cellular metabolism and function .

Properties

IUPAC Name

2-cyclohexyloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXGMVHSSOAENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651347
Record name 2-(Cyclohexyloxy)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019353-19-5
Record name 2-(Cyclohexyloxy)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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